molecular formula C7H10ClN3O2 B1417205 (4-Nitrobenzyl)hydrazine hydrochloride CAS No. 1727-12-4

(4-Nitrobenzyl)hydrazine hydrochloride

Cat. No.: B1417205
CAS No.: 1727-12-4
M. Wt: 203.62 g/mol
InChI Key: QWLXBTBPWWGVKW-UHFFFAOYSA-N
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Description

(4-Nitrobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is of significant interest in the scientific community due to its unique physical and chemical properties. This compound is commonly used in various fields of research and industry, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Nitrobenzyl)hydrazine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Nitrobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted benzyl compounds .

Scientific Research Applications

(4-Nitrobenzyl)hydrazine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and other biological molecules, affecting their activity and function .

Comparison with Similar Compounds

  • 4-Nitrophenylhydrazine hydrochloride
  • 4-Nitrobenzyl chloride
  • 4-Nitrobenzyl alcohol

Comparison: (4-Nitrobenzyl)hydrazine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various applications .

Biological Activity

(4-Nitrobenzyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitro group, which significantly influences its reactivity and biological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with hydrazine in the presence of hydrochloric acid. This process yields the hydrazine derivative, which can be purified through recrystallization.

General Reaction:

4 Nitrobenzaldehyde+Hydrazine 4 Nitrobenzyl hydrazine hydrochloride\text{4 Nitrobenzaldehyde}+\text{Hydrazine}\rightarrow \text{ 4 Nitrobenzyl hydrazine hydrochloride}

Antimicrobial Properties

Research indicates that (4-Nitrobenzyl)hydrazine derivatives exhibit significant antimicrobial activity. A study conducted by Dawood et al. (2011) demonstrated that various substituted hydrazines, including (4-Nitrobenzyl)hydrazine, showed promising results against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing effective inhibition at low concentrations.

CompoundBacterial StrainMIC (µg/mL)
(4-Nitrobenzyl)hydrazine HClE. coli25
(4-Nitrobenzyl)hydrazine HClS. aureus50
(4-Nitrobenzyl)hydrazine HClP. aeruginosa100

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity to chemotherapeutic agents in cancer cells.

A notable case study involved the use of this compound in combination with established chemotherapeutics, showing enhanced cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. The results suggested a synergistic effect that warrants further investigation.

The proposed mechanism for the biological activity of this compound includes:

  • Reactive Oxygen Species (ROS) Generation: The nitro group may facilitate the production of ROS, leading to oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition: The compound acts as a competitive inhibitor for enzymes involved in metabolic pathways critical for cell survival.
  • DNA Interaction: Some studies suggest that hydrazines can intercalate into DNA, disrupting replication and transcription processes.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that high doses may lead to cytotoxic effects on normal cells; therefore, dosage optimization is essential for therapeutic applications.

Properties

IUPAC Name

(4-nitrophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLXBTBPWWGVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044707-11-9
Record name Hydrazine, [(4-nitrophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044707-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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